Aminomethanesulfonic acid

Catalog No.
S1508158
CAS No.
13881-91-9
M.F
CH5NO3S
M. Wt
111.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminomethanesulfonic acid

CAS Number

13881-91-9

Product Name

Aminomethanesulfonic acid

IUPAC Name

aminomethanesulfonic acid

Molecular Formula

CH5NO3S

Molecular Weight

111.12 g/mol

InChI

InChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5)

InChI Key

OBESRABRARNZJB-UHFFFAOYSA-N

SMILES

C(N)S(=O)(=O)O

Synonyms

aminomethanesulfonic acid

Canonical SMILES

C(N)S(=O)(=O)O

Synthesis of Functional Molecules:

AMSA serves as a versatile building block for the synthesis of diverse functional molecules. Researchers utilize AMSA to prepare:

  • 1-Sulfomethyltetrazole-5-thiol disodium salts: These act as key intermediates in the production of the antibiotic cefonicid sodium, highlighting AMSA's role in pharmaceutical research .
  • Tridentate N-(2-hydroxybenzyl)aminomethane sulfonic acid Schiff-base ligand: This ligand exhibits potential applications in coordination chemistry and catalysis due to its ability to form complexes with metal ions .

Surface Functionalization:

AMSA's ability to react with various materials makes it valuable for surface functionalization. Researchers employ AMSA to:

  • Modify single-walled carbon nanotubes (SWCNTs): Introducing sulfonic acid groups onto SWCNT surfaces using AMSA enhances their water dispersibility and compatibility with other materials, facilitating their use in nanocomposite development .
  • Functionalize metal-organic frameworks (MOFs): MOFs decorated with sulfonic acid groups obtained from AMSA exhibit improved catalytic activity and selective adsorption properties, making them attractive for various applications .

Other Potential Applications:

Beyond the specific examples mentioned above, AMSA holds promise for further exploration in various scientific research areas, including:

  • Material science: Tailoring the properties of polymers and other materials by incorporating AMSA.
  • Biomedical research: Investigating the potential of AMSA derivatives for drug discovery and development.
  • Environmental science: Exploring AMSA's role in removing pollutants from water and air.

Aminomethanesulfonic acid is an organic compound characterized by the chemical formula CH5NO3S\text{CH}_5\text{NO}_3\text{S}. It is an intermediate molecule that exhibits structural similarities to both glycine and taurine, featuring a sulfonic acid group attached to a primary amine. This compound is known for its role as an agonist at glycine receptors, particularly in zebrafish models, where it demonstrates significant efficacy compared to other amino acids like β-alanine and taurine .

  • Toxicity: Detailed data on the toxicity of AMSA is limited. However, as a sulfonic acid, it may cause skin and eye irritation upon contact [].
  • Flammability: AMSA is likely to be non-flammable due to the presence of the sulfonic acid group.
  • Reactivity: AMSA may react with strong oxidizing agents or bases.
, particularly in acidic environments. Notably, it reacts with oxyhalogen compounds, such as acidic bromate, under strongly acidic conditions, leading to the formation of reaction products that can be utilized in further chemical syntheses . Additionally, its interactions with methanesulfonic acid and various amines have been studied, revealing the formation of nanoparticles and other useful chemical intermediates .

The biological activity of aminomethanesulfonic acid is primarily linked to its function as an agonist for glycine receptors. At a pH of 5, it achieves a maximum single-channel open probability of 0.85 at α1 glycine receptors, making it a potent activator compared to other amino acids . This property suggests potential applications in neuropharmacology and receptor biology.

Aminomethanesulfonic acid can be synthesized through several methods:

  • Reaction of Methanesulfonic Acid with Amines: This method involves the reaction of methanesulfonic acid with primary amines under controlled conditions to yield aminomethanesulfonic acid.
  • Acidic Hydrolysis: In some cases, aminomethanesulfonic acid can be produced via hydrolysis processes involving sulfur dioxide and other reactants in aqueous systems .
  • Direct Synthesis from Precursors: The compound may also be synthesized from simpler precursors through various organic synthesis techniques.

Aminomethanesulfonic acid has several applications across different fields:

  • Biochemical Research: It is utilized in studies involving neurotransmitter receptors due to its agonistic properties.
  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for drug development targeting glycine receptors.
  • Chemical Synthesis: The compound serves as an intermediate in the synthesis of other organic compounds.

Studies on aminomethanesulfonic acid reveal its interactions with various biomolecules. For instance, it forms stable complexes with glycine receptors through hydrogen bonds and cation-π interactions that are crucial for receptor activation . The stability of these interactions is influenced by pH levels, with acidic environments favoring its stability and biological efficacy.

Aminomethanesulfonic acid shares structural characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityBiological ActivityUnique Features
GlycineHighFull agonist at glycine receptorsSmallest amino acid
TaurineModerateWeak agonist at glycine receptorsContains a sulfonate group
β-AlanineModeratePartial agonist at glycine receptorsLacks sulfonate group
Methanesulfonic AcidHighNot directly involved in receptor activityStronger acidity

Aminomethanesulfonic acid stands out due to its balanced structure that allows for significant receptor activation while maintaining stability under specific pH conditions. Its unique combination of properties positions it as an important compound for further research and application in neurobiology and synthetic chemistry.

XLogP3

-4

UNII

OLA224Z482

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13881-91-9
6939-85-1

Wikipedia

Aminomethanesulfonic acid

General Manufacturing Information

Methanesulfonic acid, 1-amino-: INACTIVE

Dates

Modify: 2023-08-15

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